molecular formula C7H7N3O B2374208 3-(Azidomethyl)phenol CAS No. 1007587-60-1

3-(Azidomethyl)phenol

Cat. No.: B2374208
CAS No.: 1007587-60-1
M. Wt: 149.153
InChI Key: GNSOPDGCCPNWRU-UHFFFAOYSA-N
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Description

3-(Azidomethyl)phenol is an organic compound characterized by the presence of an azido group (-N₃) attached to a methyl group, which is further connected to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azidomethyl)phenol typically involves the introduction of an azido group to a methyl-substituted phenol. One common method is the nucleophilic substitution reaction where a halomethylphenol (e.g., 3-(Chloromethyl)phenol) reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds as follows:

3-(Chloromethyl)phenol+NaN3This compound+NaCl\text{3-(Chloromethyl)phenol} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaCl} 3-(Chloromethyl)phenol+NaN3​→this compound+NaCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Safety measures are crucial due to the explosive nature of azides.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration, and halogens (Cl₂, Br₂) for halogenation.

Major Products:

    Oxidation: Quinones.

    Reduction: Aminomethylphenol.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

3-(Azidomethyl)phenol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of heterocycles and other complex organic molecules.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Industry: Utilized in the production of polymers and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)phenol largely depends on the specific reactions it undergoes. For instance, in bioorthogonal chemistry, the azido group can participate in click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for biological applications.

Comparison with Similar Compounds

    3-(Chloromethyl)phenol: Similar structure but with a chloro group instead of an azido group.

    3-(Bromomethyl)phenol: Similar structure but with a bromo group instead of an azido group.

    3-(Hydroxymethyl)phenol: Similar structure but with a hydroxyl group instead of an azido group.

Uniqueness: 3-(Azidomethyl)phenol is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in click chemistry. This makes it a valuable compound for applications requiring specific and efficient chemical transformations.

Properties

IUPAC Name

3-(azidomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-10-9-5-6-2-1-3-7(11)4-6/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSOPDGCCPNWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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